molecular formula C6H7NS B095548 3-Pyridinemethanethiol CAS No. 17617-05-9

3-Pyridinemethanethiol

Cat. No. B095548
CAS RN: 17617-05-9
M. Wt: 125.19 g/mol
InChI Key: MBXKCLHOVPXMCJ-UHFFFAOYSA-N
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Description

3-Pyridinemethanethiol is a chemical compound that belongs to the family of pyridines, which are heterocyclic aromatic compounds with a nitrogen atom replacing one of the carbon atoms in the benzene ring. The methanethiol group attached to the pyridine ring at the third position makes it a sulfur-containing derivative, which can be a key precursor for various chemical reactions and syntheses.

Synthesis Analysis

The synthesis of pyridine derivatives, including those related to 3-Pyridinemethanethiol, has been extensively studied. A novel three-component synthesis approach has been developed to create a variety of functionalized pyridines, which could potentially be adapted for the synthesis of 3-Pyridinemethanethiol derivatives . Additionally, the use of Rh-bound trimethylenemethane variants has been applied to the synthesis of pyrroles, which, while not directly related to 3-Pyridinemethanethiol, demonstrates the versatility of pyridine synthesis strategies . Another method involves a regiospecific synthesis of substituted pyridines through a sequence involving nucleophilic addition, metallacycle-mediated union, and ring closure, which could be relevant for the synthesis of 3-Pyridinemethanethiol .

Molecular Structure Analysis

The molecular structure of 3-Pyridinemethanethiol would consist of a pyridine ring with a methanethiol functional group at the third position. The presence of the sulfur atom in the methanethiol group could influence the electronic properties of the pyridine ring and affect its reactivity. The molecular structure of pyridine derivatives is crucial for their reactivity and potential applications in medicinal chemistry and material science .

Chemical Reactions Analysis

3-Pyridinemethanethiol can undergo various chemical reactions due to the presence of both the reactive pyridine ring and the methanethiol group. For instance, the SNAr reaction on dihalopyridines with sodium methanethiolate (NaSMe) has been used to obtain bromo(methylthio)pyridines, which are key precursors for further chemical transformations . This indicates that 3-Pyridinemethanethiol could be used in similar nucleophilic aromatic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Pyridinemethanethiol would be influenced by both the aromatic pyridine ring and the sulfur-containing methanethiol group. The pyridine ring contributes to the compound's stability and potential aromaticity, while the methanethiol group could introduce additional reactivity due to the presence of sulfur. These properties are important for the compound's solubility, boiling point, and potential applications in various chemical syntheses .

Scientific Research Applications

  • Radioprotective Properties : Barnes et al. (1988) investigated pyridine and pyrimidine derivatives, including 2-pyridinemethanethiol and its derivatives, for potential radioprotective properties. Their research found some degree of radioprotective action in these compounds, although they were less effective compared to 2-pyridinemethanethiol when administered intraperitoneally (Barnes, Fatôme, Jones, & Murray, 1988).

  • Synthesis and Structure of [Fe4S4(SR)4]2- Clusters : Kim and Han (2012) conducted a study on the synthesis, structure, and reactivity of clusters containing 2-, 3-, and 4-pyridinemethanethiolate terminal ligands. This research provides insights into the properties and potential applications of these clusters in various fields, including materials science and catalysis (Kim & Han, 2012).

  • Herbicidal Activity : Wang et al. (2003) synthesized 2-cyano-3-substituted-pyridinemethylaminoacrylates, including compounds with 3-pyridinemethanethiol, to explore their herbicidal properties. They found that some compounds exhibited significant herbicidal activity, indicating the potential of 3-pyridinemethanethiol derivatives in agricultural applications (Wang, Sun, Cao, Cheng, & Huang, 2003).

  • Volumetric Properties of Aqueous Solutions : Kul et al. (2013) investigated the volumetric properties of aqueous solutions of 3-pyridinemethanol, closely related to 3-pyridinemethanethiol. This study provides valuable data on the behavior of such compounds in solutions, which is important for various industrial and research applications (Kul, Bhat, Hums, Miller, & Sener, 2013).

  • Synthesis of Thiocarbamoyl Dyes : El-Mekawy and Fadda (2017) explored the synthesis of thiocarbamoyl dyes using heteroarenium-substituted pyridines, which could include derivatives of 3-pyridinemethanethiol. This research highlights the potential of these compounds in creating dyes with significant activity in medical and other fields (El-Mekawy & Fadda, 2017).

  • Degradation of Pyridine in Water : Li et al. (2017) researched the degradation of pyridine, a compound related to 3-pyridinemethanethiol, in drinking water using a dielectric barrier discharge system. This study is relevant for understanding the environmental fate and treatment of pyridine derivatives (Li, Yi, Yi, Zhou, & Wang, 2017).

  • Color Tuning of Nickel Complexes : Tamayo et al. (2006) studied the color tuning of nickel complexes with pyridine-containing macrocyclic ligands, which could potentially include 3-pyridinemethanethiol derivatives. This research is significant for the development of new materials and sensors (Tamayo, Casabó, Escriche, Lodeiro, Covelo, Brondino, Kivekäs, & Sillampää, 2006).

Safety And Hazards

3-Pyridinemethanethiol is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation .

Relevant Papers Several papers were found during the search, but none of them specifically focused on 3-Pyridinemethanethiol. They mostly discuss related compounds and their applications .

properties

IUPAC Name

pyridin-3-ylmethanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NS/c8-5-6-2-1-3-7-4-6/h1-4,8H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBXKCLHOVPXMCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20170092
Record name 3-Pyridinemethanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20170092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Pyridinemethanethiol

CAS RN

17617-05-9
Record name 3-Pyridinemethanethiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17617-05-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridinemethanethiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017617059
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Pyridinemethanethiol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (pyridin-3-yl)methanethiol
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Record name 3-PYRIDINEMETHANETHIOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
YJ Kim, JH Han - Bulletin of the Korean Chemical Society, 2012 - researchgate.net
The [Fe4S4] 2+ clusters with 2-, 3-, and 4-pyridinemethanethiolate (S2-Pic, S3-Pic, and S4-Pic, respectively) terminal ligands have been synthesized from the ligand substitution …
Number of citations: 5 www.researchgate.net
EH Ruediger, C Solomon - The Journal of Organic Chemistry, 1991 - ACS Publications
… was treated with diphenyl chlorophosphate and Hunig’s base to generate the enol phosphate 24, which was not isolated but was subsequently treated with 3-pyridinemethanethiol and …
Number of citations: 19 pubs.acs.org
Y Xiao, J Yang, L Zou, P Wu, W Li, Y Yan, Y Li… - European Journal of …, 2022 - Elsevier
Flavivirus and enterovirus can emerge unexpectedly in human populations and cause a spectrum of potentially severe diseases or even death. Since effective vaccine is currently …
Number of citations: 4 www.sciencedirect.com
MH Hung, BE Smart, AE Feiring… - The Journal of Organic …, 1991 - ACS Publications
… After the mixture was stirred at 0 C under Ar for 1 h, 3-pyridinemethanethiol (137 mg, 1.09 mmol) was added followed by additional diisopropylethylamine (190 pL, 1.09 mmol). The …
Number of citations: 52 pubs.acs.org
A Jha - 2013 - dspace.ncl.res.in
… ion exchange resin catalysts were also reported for hydroxyalkylation of phenols such as sulfonic acid-type cation exchange resin (Diaion SK104) along with 3pyridinemethanethiol …
Number of citations: 2 dspace.ncl.res.in
PL Beaulieu, PC Anderson, DR Cameron… - Journal of medicinal …, 2000 - ACS Publications
Starting from palinavir (1), our lead HIV protease inhibitor, we have discovered a new series of truncated analogues in which the P 3 -P 2 quinaldic-valine portion of 1 was replaced by 2‘,…
Number of citations: 45 pubs.acs.org
H Luo, S Tian, H Liang, H Wang, S Gao… - Nature …, 2023 - nature.com
The cleavage and functionalization of CS bonds has become a hot topic. Here the authors report a novel and efficient protocol that enables direct oxidative cleavage and ammoxidation …
Number of citations: 4 www.nature.com
AC Garade - 2011 - dspace.ncl.res.in
… Among various ion exchange resins screened for the hydroxyalkylation of phenol, sulfonic acid-type cation exchange resin (Diaion SK104) along with 3-pyridinemethanethiol showed …
Number of citations: 0 dspace.ncl.res.in
西村温樹, 高松秀二 - YAKUGAKU ZASSHI, 1964 - jstage.jst.go.jp
1-Amino-2-propanethiol derivatives, 2, 3-diaminopropanethiol derivatives, and some aminothiol derivatives having nitrogen-containing ring were synthesized. 2, 3-Diaminopropanethiol …
Number of citations: 3 www.jstage.jst.go.jp

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